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Compound of Interest
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Compound Name:
4-carboxylate

Cat. No.: B050655

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloro-6-
methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data
interpretation involved in the structure elucidation of Methyl 2-chloro-6-methylpyridine-4-
carboxylate. The structure of this compound is confirmed through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the
experimental protocols for these techniques and presents the expected data in a clear, tabular
format. Furthermore, logical workflows for spectral interpretation are visualized using diagrams
to aid in understanding the structure confirmation process.

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a substituted pyridine derivative. Pyridine
and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in
medicinal chemistry and material science. Accurate structure elucidation is a critical first step in
any research and development process involving such compounds, ensuring the identity and
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purity of the molecule. This guide outlines the analytical workflow for confirming the structure of
Methyl 2-chloro-6-methylpyridine-4-carboxylate (Figure 1).

Figure 1. Chemical Structure of Methyl 2-chloro-6-methylpyridine-4-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table
1.

Table 1. Physicochemical Properties of Methyl 2-chloro-6-methylpyridine-4-carboxylate.

Property Value Reference
CAS Number 3998-90-1 [11[2][3][4]
Molecular Formula CsHsCINO:2 [11[3]
Molecular Weight 185.61 g/mol [1][3]
Appearance White to off-white solid [1]

Melting Point 58-62 °C [1][2]
Boiling Point 124-125 °C at 7 mmHg [11[2]
SMILES COC(=0)clcc(C)nc(Clcl [11[3]

1S/C8H8CINO2/c1-5-3-
InChl 6(8(11)12-2)4-7(9)10-5/h3- [1][3]
4H,1-2H3

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for Methyl 2-chloro-6-
methylpyridine-4-carboxylate.

'H NMR Spectroscopy

The H NMR spectrum provides information on the number of different types of protons and
their connectivity.
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Table 2. Predicted *H NMR Spectroscopic Data (500 MHz, CDCIs).

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.85 S 1H H-5
~7.60 S 1H H-3
~3.90 S 3H O-CHs
~2.60 S 3H Ar-CHs

« Interpretation: The *H NMR spectrum is expected to show four distinct signals. The two
singlets in the aromatic region (~7-8 ppm) correspond to the two protons on the pyridine ring.
The downfield shift is due to the electron-withdrawing nature of the pyridine nitrogen, the
chloro group, and the carboxylate group. The singlets at ~3.90 ppm and ~2.60 ppm are
assigned to the methyl ester and the methyl group attached to the pyridine ring, respectively.
The lack of splitting for the aromatic protons is due to their para-like positions, resulting in a

very small or zero coupling constant.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3. Predicted 3C NMR Spectroscopic Data (125 MHz, CDCIs).

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assighment
~165.0 C=0 (ester)
~160.0 C-6

~152.0 C-2

~145.0 C-14

~125.0 C-5

~120.0 C-3

~52.5 O-CHs

~24.0 Ar-CHs

« Interpretation: The spectrum is predicted to show eight distinct carbon signals, corresponding
to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group appears at
the most downfield position (~165.0 ppm). The carbons of the pyridine ring are observed in
the aromatic region, with their specific shifts influenced by the attached substituents. The
methyl ester carbon and the aromatic methyl carbon appear in the upfield region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 4. Predicted Mass Spectrometry Data (Electron lonization).

m/z Relative Intensity Assignment

[M]*/ [M+2]* (due to 3>Cl/3’Cl

185/187 High _

isotope pattern)
154/156 Moderate [M - OCHs]*
126/128 Moderate [M - COOCH3s]*
91 Moderate [CeHaN]* fragment
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e Interpretation: The mass spectrum will show a molecular ion peak [M]* at m/z 185 and an
[M+2]* peak at m/z 187 with an approximate ratio of 3:1, which is characteristic of a
compound containing one chlorine atom. Key fragmentation pathways would involve the loss
of the methoxy group (-OCHs) and the entire methyl carboxylate group (-COOCHSs).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5. Predicted Infrared (IR) Absorption Data.

Wavenumber (cm—?) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)

~2950 Medium C-H stretch (aliphatic, CHs)

~1730 Strong C=0 stretch (ester)

~1600, ~1470 Medium-Strong c=c an.d C.=N stretching
(aromatic ring)

~1250 Strong C-O stretch (ester)

~850 Strong C-Cl stretch

« Interpretation: The IR spectrum will prominently feature a strong absorption band around
1730 cm~1 corresponding to the carbonyl (C=0) stretching of the ester group. Aromatic C-H
and C=C/C=N stretching vibrations will also be present. The C-O stretch of the ester and the
C-Cl stretch will also be observable.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-chloro-6-
methylpyridine-4-carboxylate in ~0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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e Instrumentation: A 500 MHz NMR spectrometer.

e 1H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds,
and 16 scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45°
pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.

e Processing: Process the raw data with Fourier transformation, phase correction, and
baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)

e Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile
solvent like methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

e Acquisition: Introduce the sample via direct infusion or a GC inlet. Acquire the mass
spectrum over a mass range of m/z 50-300.

e Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic
fragment ions.

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
(~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin,
transparent disk.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

» Acquisition: Record the spectrum from 4000 to 400 cm~? with a resolution of 4 cm~* and co-
add 32 scans.

e Analysis: Identify the characteristic absorption bands corresponding to the functional groups
present in the molecule.
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Visualized Workflows

The following diagrams illustrate the logical workflow for the structure elucidation process.
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Caption: Overall workflow for the structure elucidation of the target compound.
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Caption: Logic diagram for NMR spectral data interpretation.
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Caption: Interpretation of MS and IR data for structural confirmation.

Conclusion

The collective evidence from *H NMR, 3C NMR, Mass Spectrometry, and IR Spectroscopy
provides a consistent and unambiguous confirmation of the structure of Methyl 2-chloro-6-
methylpyridine-4-carboxylate. The presented data and workflows serve as a robust guide for
researchers in the verification of this compound's identity, ensuring the reliability of subsequent
scientific investigations and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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